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Venglustat off-target effects and toxicity studies

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Compound of Interest		
Compound Name:	Venglustat	
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Venglustat Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the off-target effects and toxicity of **Venglustat**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Venglustat**?

A1: **Venglustat** is a potent, brain-penetrant, allosteric inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of most glycosphingolipids, as it catalyzes the conversion of ceramide to glucosylceramide (GL-1).[3] By inhibiting GCS, **Venglustat** reduces the production of GL-1 and, consequently, the synthesis of downstream complex glycosphingolipids such as globotriaosylceramide (Gb3), which are implicated in the pathophysiology of various lysosomal storage disorders.[4]

Q2: What are the known on-target pharmacodynamic effects of **Venglustat**?

A2: The primary on-target effect of **Venglustat** is the dose-dependent reduction of glucosylceramide (GL-1) and its downstream metabolites in plasma and cerebrospinal fluid (CSF).[5][6] Clinical studies have demonstrated that **Venglustat** administration leads to a rapid and sustained decrease in plasma GL-1 and GM3 concentrations.[6] More progressive







reductions in plasma Gb3 and globotriaosylsphingosine (lyso-Gb3) have also been observed with long-term treatment.[7]

Q3: Has **Venglustat** been observed to have any off-target effects?

A3: Yes, **Venglustat** has been identified as a potent inhibitor of protein N-terminal methyltransferase 1 (NTMT1).[8] This was discovered through a high-throughput screening of over 58,000 compounds.[8] **Venglustat** binds competitively to the peptide substrate binding site of NTMT1.[8] This is a significant off-target activity that should be considered in experimental designs and interpretation of results.

Q4: What are the most common adverse events observed in human clinical trials with **Venglustat**?

A4: Across various clinical trials, the most frequently reported treatment-emergent adverse events (TEAEs) in patients receiving **Venglustat** include constipation, nausea, headache, and nasopharyngitis.[7][9] Other reported side effects are depressed mood, dizziness, and shortness of breath.[4] Most of these adverse events were considered mild to moderate in severity.[7]

Q5: Are there any known liabilities from preclinical toxicology studies?

A5: Preclinical toxicology data has guided the dose selection for clinical trials. While specific LD50 or NOAEL values are not consistently published, one study notes that dose escalation in a Phase 1 trial was based on preclinical toxicology and that exposure did not exceed that observed at the "first toxic dose in male rats [45 mg/kg]".[10] Furthermore, based on preclinical data, adverse events of special interest (AESIs) monitored in some clinical trials included new or worsening lens opacities and cataracts.[11]

Troubleshooting Guide

Problem: Unexpected cellular phenotype observed in vitro that is inconsistent with GCS inhibition alone.

 Possible Cause: This could be due to the off-target inhibition of Protein N-terminal Methyltransferase 1 (NTMT1) by Venglustat.[8] NTMT1 is involved in regulating various cellular processes, and its inhibition could lead to unforeseen biological consequences.



Troubleshooting Steps:

- Confirm NTMT1 Inhibition: If possible, perform an in vitro NTMT1 activity assay in the presence of Venglustat to confirm inhibition in your experimental system.
- Use a Negative Control: A close structural analog of Venglustat that is inactive against NTMT1 could be used as a negative control to dissect the effects of GCS versus NTMT1 inhibition.
- Literature Review: Consult literature on the cellular functions of NTMT1 to determine if the observed phenotype aligns with the known consequences of its inhibition.

Problem: Inconsistent or lower-than-expected reduction of downstream glycosphingolipids (e.g., Gb3) despite evidence of GL-1 reduction.

Possible Cause: The reduction of more complex, downstream glycosphingolipids like Gb3
can be more progressive and slower compared to the rapid decrease in the direct product of
GCS, GL-1.[7] This is due to the gradual depletion of pre-existing cellular pools of these
complex lipids.

Troubleshooting Steps:

- Time-Course Experiment: Extend the duration of Venglustat treatment in your experimental model. A time-course analysis may reveal a more significant reduction in downstream glycosphingolipids at later time points.
- Metabolic Flux Analysis: If feasible, perform metabolic labeling studies to assess the rate of new glycosphingolipid synthesis versus the degradation of existing pools.
- Combination Therapy: In some contexts, combining Venglustat with other therapeutic modalities, such as enzyme replacement therapy, might lead to a more robust reduction of accumulated substrates.

Quantitative Data Summary

Table 1: Off-Target Inhibition of Venglustat



Off-Target Enzyme	IC50 (Biochemical	IC50 (Cellular	Inhibition
	Assay)	Assay)	Mechanism
Protein N-terminal Methyltransferase 1 (NTMT1)	0.42 μΜ	0.5 μΜ	Competitive with the peptide substrate.[8]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in a Phase 2 Trial in GBA1-Associated

Parkinson's Disease

Adverse Event	Venglustat Group (n=110)	Placebo Group (n=111)
Constipation	21% (23 participants)	7% (8 participants)
Nausea	21% (23 participants)	7% (8 participants)
Serious TEAEs	11% (12 participants)	11% (12 participants)

[Source: The Lancet Neurology, 2023][9]

Table 3: Preclinical Toxicology Reference Dose

Species	Metric	Dose
Rat	First Toxic Dose	45 mg/kg

[Source: Clinical Pharmacology in Drug Development, 2020][10]

Experimental Protocols & Workflows Glucosylceramide Synthase (GCS) Inhibition Assay (In Vitro)

This protocol is a representative method for assessing the in vitro inhibitory activity of **Venglustat** on GCS.

• Enzyme and Substrate Preparation:

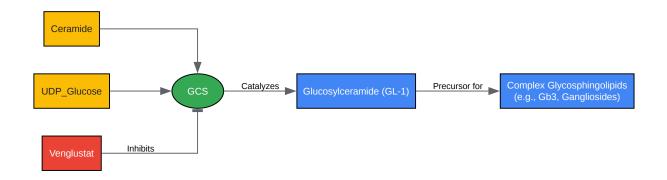


- Recombinant human GCS is used as the enzyme source.
- Fluorescently labeled ceramide (e.g., NBD-C6-ceramide) is used as the substrate.
- UDP-glucose is the co-substrate.
- Reaction Mixture Preparation:
 - Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Add a known concentration of GCS to the buffer.
 - Add varying concentrations of Venglustat (or vehicle control) to the enzyme mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
- Initiation of Reaction:
 - Initiate the enzymatic reaction by adding the fluorescently labeled ceramide and UDPglucose to the pre-incubated enzyme-inhibitor mixture.
- Incubation:
 - Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).
- Termination of Reaction:
 - Stop the reaction by adding a quenching solution (e.g., chloroform/methanol mixture).
- Lipid Extraction and Analysis:
 - Extract the lipids from the reaction mixture.
 - Separate the fluorescently labeled glucosylceramide product from the unreacted ceramide substrate using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
- Quantification and Data Analysis:
 - Quantify the amount of fluorescent product formed.



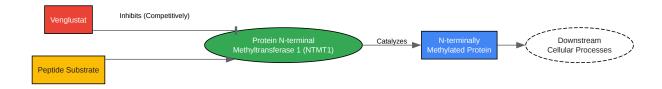
- Calculate the percentage of GCS inhibition at each Venglustat concentration compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Venglustat concentration and fitting the data to a dose-response curve.

Visualizations



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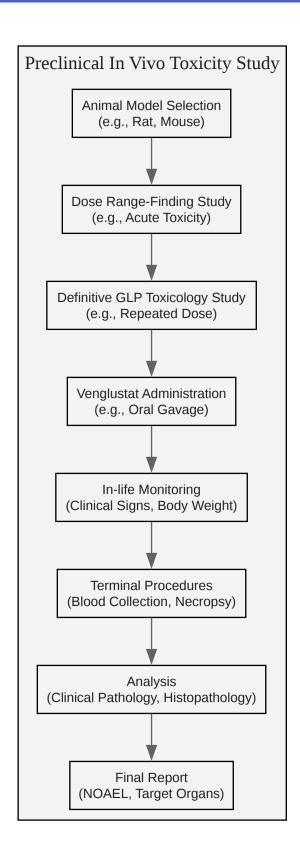
Caption: Venglustat's mechanism of action via GCS inhibition.



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Caption: Venglustat's off-target inhibition of NTMT1.





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Caption: A general workflow for preclinical in vivo toxicity studies.



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